molecular formula C7H3BrCl2O B173358 2-Bromo-6-chlorobenzoyl chloride CAS No. 116529-65-8

2-Bromo-6-chlorobenzoyl chloride

Cat. No.: B173358
CAS No.: 116529-65-8
M. Wt: 253.9 g/mol
InChI Key: PXDYMOLKOWSZGA-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-chlorobenzoyl chloride can be synthesized through the chlorination and bromination of benzoyl chloride. One common method involves the reaction of benzoyl chloride with bromine and chlorine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Hydrolysis: It can hydrolyze to form 2-Bromo-6-chlorobenzoic acid in the presence of water.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or tetrahydrofuran.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are performed under inert atmosphere conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzoyl derivatives depending on the nucleophile used.

    Hydrolysis: The major product is 2-Bromo-6-chlorobenzoic acid.

Scientific Research Applications

2-Bromo-6-chlorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chlorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    2-Bromobenzoyl chloride: Similar structure but lacks the chlorine atom at the 6 position.

    4-Bromobenzoyl chloride: Bromine atom is at the 4 position instead of the 2 position.

    2-Chlorobenzoyl chloride: Similar structure but lacks the bromine atom at the 2 position.

Uniqueness: 2-Bromo-6-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This dual substitution allows for selective reactions and the synthesis of diverse chemical entities.

Properties

IUPAC Name

2-bromo-6-chlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDYMOLKOWSZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373602
Record name 2-bromo-6-chlorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-65-8
Record name 2-Bromo-6-chlorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116529-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-6-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116529-65-8
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